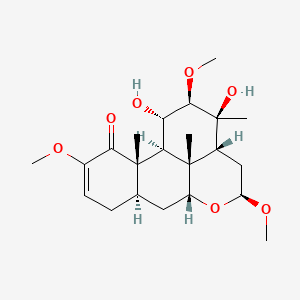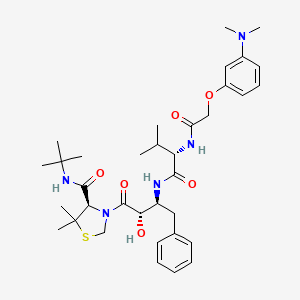
フルニキシン
概要
説明
Flunixin is a nonsteroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. It is known for its potent analgesic, anti-inflammatory, and antipyretic properties. Flunixin is commonly administered to horses, cattle, and pigs to alleviate pain and inflammation associated with various conditions, including colic in horses and bovine respiratory disease in cattle .
科学的研究の応用
Flunixin has a wide range of scientific research applications, including:
Veterinary Medicine: Used to treat pain and inflammation in horses, cattle, and pigs
Analytical Chemistry: Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect flunixin residues in animal tissues.
Pharmaceutical Research: Studies on the polymorphism of flunixin to understand its different crystal forms and improve drug formulation.
作用機序
Target of Action
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Flunixin exerts its effects by inhibiting the COX enzymes, thereby limiting the synthesis of prostaglandins . This results in reduced inflammation, pain, and fever. It is particularly effective in treating musculoskeletal disorders and visceral pain associated with colic .
Biochemical Pathways
The primary biochemical pathway affected by flunixin is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, flunixin prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
The pharmacokinetics of flunixin involve absorption, distribution, metabolism, and excretion (ADME). After administration, flunixin is rapidly absorbed and reaches peak concentrations in the plasma within 1-2 hours . Despite its short plasma half-life of 1.6-2.5 hours, the effects of flunixin can persist for up to 30 hours, likely due to accumulation at inflammatory sites . Flunixin is primarily eliminated by the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by flunixin leads to a reduction in inflammation, pain, and fever. This makes it particularly effective in treating musculoskeletal disorders and visceral pain associated with colic in animals . Prolonged use of flunixin can lead to gastrointestinal, renal, and hepatic toxicity .
Action Environment
The action of flunixin can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of flunixin . Additionally, the drug’s action can be influenced by the animal’s health status and the presence of other drugs.
生化学分析
Biochemical Properties
Flunixin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which control prostaglandin production, a major regulator of tissue perfusion . Two isoforms of COX enzymes exist: COX-1 is physiologically present in tissues, while COX-2 is up-regulated during inflammation . Flunixin inhibits both COX-1 and COX-2 .
Cellular Effects
Flunixin’s primary cellular effects are related to its ability to inhibit COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation and pain associated with musculoskeletal disorders and visceral pain associated with colic .
Molecular Mechanism
Flunixin’s mechanism of action involves the inhibition of the COX enzymes, thereby reducing the production of prostaglandins . This inhibition blocks pain impulse generation via a peripheral action and possibly inhibits the synthesis or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation .
Temporal Effects in Laboratory Settings
The full analgesic and antipyretic effects of Flunixin usually occur 1–2 hours following treatment, but there is often an effective analgesic effect within approximately 15 minutes . Despite its short plasma half-life of 1.6–2.5 hours, effects can persist for up to 30 hours, with maximal effects occurring between 2 and 16 hours .
Dosage Effects in Animal Models
The dosage recommended in horses is 1.1 mg/kg, every 12 hours, or 0.25 mg/kg, every 8 hours . Toxicity in horses is relatively uncommon, but gastrointestinal erosion and ulceration may develop .
Metabolic Pathways
Flunixin is primarily eliminated by the kidneys . It inhibits the production of prostaglandins by inhibiting the COX enzymes, which are part of the arachidonic acid metabolic pathway .
Transport and Distribution
Flunixin is administered intravenously in beef and dairy cattle, and intravenously or intramuscularly in horses . It is absorbed rapidly, has a longer half-life than the intravenous formulation, and has been successful in managing musculoskeletal pain .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with COX enzymes, which are located in various cell types and organelles, including the endoplasmic reticulum and nuclear envelope .
準備方法
Synthetic Routes and Reaction Conditions: Flunixin can be synthesized through a solvent-free protocol using boric acid as a catalyst. The process involves the catalytic activation of 2-chloronicotinic acid with boric acid, followed by the preparation of its salt, flunixin meglumine, under reflux in ethanol . Another method involves the reaction of 2-methyl-3-trifluoromethylaniline with ethyl 2-chloronicotinate in the presence of polyethylene glycol or glycol as a solvent, and cuprous iodide and p-toluenesulfonic acid as catalysts .
Industrial Production Methods: The industrial production of flunixin typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating the reaction mixture to specific temperatures, stirring, and hydrolyzing the reaction product with an aqueous solution of alkali .
化学反応の分析
Types of Reactions: Flunixin undergoes various chemical reactions, including:
Substitution Reactions: The synthesis of flunixin involves nucleophilic substitution reactions where 2-chloronicotinic acid reacts with 2-methyl-3-trifluoromethylaniline.
Hydrolysis: The reaction product is hydrolyzed to obtain flunixin.
Common Reagents and Conditions:
Catalysts: Boric acid, cuprous iodide, p-toluenesulfonic acid
Solvents: Ethanol, polyethylene glycol, glycol
Major Products:
Flunixin Meglumine: The meglumine salt of flunixin is a major product used in veterinary medicine.
類似化合物との比較
Flunixin belongs to the class of aminonicotinic acid derivatives and is structurally similar to other NSAIDs such as clonixin. Both flunixin and clonixin exhibit polymorphism, which can affect their manufacturing and drug delivery properties . Other similar compounds include:
Ketoprofen: A propionic acid derivative used for its anti-inflammatory and analgesic properties.
Phenylbutazone: A pyrazolone derivative used to treat pain and inflammation in animals.
Flunixin is unique in its specific use in veterinary medicine and its potent anti-inflammatory and analgesic effects, making it a valuable drug for treating various conditions in animals.
特性
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048565 | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38677-85-9 | |
| Record name | Flunixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunixin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)








